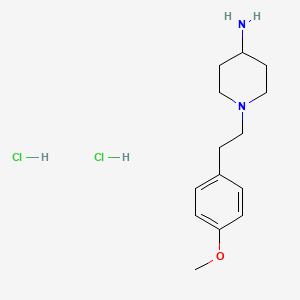![molecular formula C11H16O2 B566651 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2'-yl acetate CAS No. 110030-33-6](/img/structure/B566651.png)
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2'-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclo[2.2.1]heptane ring system fused with a cyclopropane ring, and an acetate functional group attached to the spiro carbon. The spirocyclic structure imparts significant strain and unique reactivity to the molecule, making it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate typically involves the cycloaddition of suitable precursors. One common method is the [2+1] cycloaddition reaction between a bicyclo[2.2.1]heptane derivative and a cyclopropane derivative under the influence of a catalyst such as boron trifluoride etherate (BF3·Et2O) . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems allows for the efficient production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium iodide (NaI) in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of spirocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate involves its interaction with molecular targets through its functional groups. The acetate group can participate in esterification and hydrolysis reactions, while the spirocyclic structure can influence the compound’s binding affinity and reactivity. The pathways involved may include nucleophilic attack on the acetate group and ring-opening reactions of the spirocyclic system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2-en-6-one
- Spiro[bicyclo[2.2.1]heptane-7,2’-[1,3]dioxolane]
- Bicyclo[2.2.1]heptane, 1,7,7-trimethyl-
Uniqueness
Spiro[bicyclo[221]heptane-7,1’-cyclopropan]-2’-yl acetate is unique due to its specific spirocyclic structure and the presence of an acetate functional group
Propriétés
Numéro CAS |
110030-33-6 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.247 |
Nom IUPAC |
spiro[bicyclo[2.2.1]heptane-7,2/'-cyclopropane]-1/'-yl acetate |
InChI |
InChI=1S/C11H16O2/c1-7(12)13-10-6-11(10)8-2-3-9(11)5-4-8/h8-10H,2-6H2,1H3 |
Clé InChI |
YLMCJUHCJQHJKO-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC12C3CCC2CC3 |
Synonymes |
Spiro[cyclopropane-1,7-norbornan]-2-ol, acetate (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


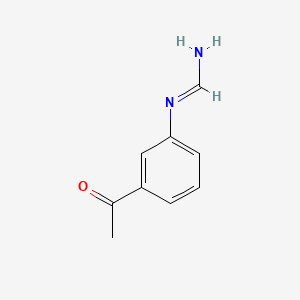

![5,8-Dimethyl[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B566572.png)
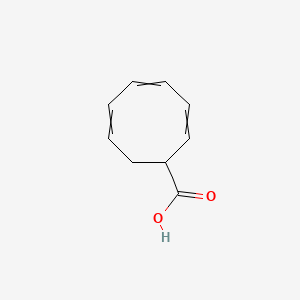
![3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B566576.png)
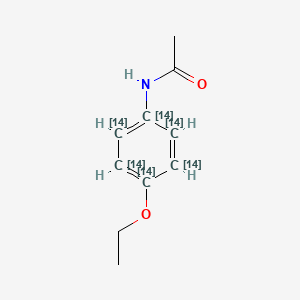
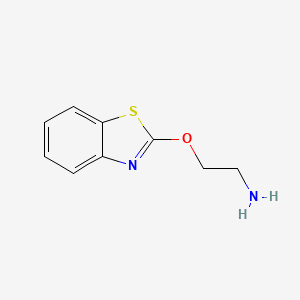
![3-[(E)-but-1-enyl]-5-methylpyridine](/img/structure/B566580.png)
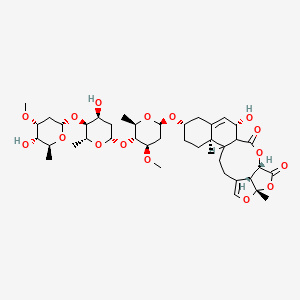
![8-(2,3-dihydroxy-3-methylbutyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B566582.png)
![Bicyclo[2.2.1]heptane-2-carbonyl chloride, 5-ethylidene-](/img/structure/B566585.png)
